Artemeter

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Artemotil tiene varias aplicaciones de investigación científica, que incluyen:

Antimalárico: Se utiliza principalmente para el tratamiento de la malaria por Plasmodium falciparum resistente a la cloroquina y la malaria cerebral.

Antiinflamatorio: Se ha encontrado que artemotil alivia los signos de colitis al aumentar la expansión de las células T reguladoras Tipo 1 e inhibiendo la generación de células Th1 y Th17.

Mecanismo De Acción

Artemotil ejerce sus efectos generando especies reactivas de oxígeno que dañan los componentes celulares del parásito. Se dirige específicamente a las etapas eritrocíticas de Plasmodium falciparum inhibiendo la síntesis de ácidos nucleicos y proteínas . Los objetivos moleculares y vías implicadas incluyen la inhibición de la detoxificación del hemo y la interrupción de la función mitocondrial en el parásito .

Análisis Bioquímico

Biochemical Properties

Arteether plays a crucial role in biochemical reactions by interacting with various biomolecules within the malaria parasite. The compound is known to interact with heme, a component of hemoglobin, within the parasite’s digestive vacuole. The interaction between arteether and heme leads to the generation of reactive oxygen species, which cause oxidative damage to the parasite’s cellular components . Additionally, arteether has been shown to inhibit the activity of several enzymes involved in the parasite’s metabolic pathways, further contributing to its antimalarial effects .

Cellular Effects

Arteether exerts significant effects on various types of cells, particularly those of the malaria parasite. It disrupts the parasite’s cellular processes by inducing oxidative stress, leading to the accumulation of reactive oxygen species. This oxidative stress damages the parasite’s cellular membranes, proteins, and DNA, ultimately resulting in cell death . Arteether also affects the host’s immune cells by modulating the production of cytokines, which are signaling molecules that regulate immune responses .

Molecular Mechanism

The molecular mechanism of arteether involves several key interactions at the molecular level. Arteether binds to heme within the parasite’s digestive vacuole, leading to the cleavage of its peroxide bond and the generation of reactive oxygen species . These reactive oxygen species cause oxidative damage to the parasite’s cellular components, including lipids, proteins, and nucleic acids. Additionally, arteether inhibits the activity of enzymes involved in the parasite’s metabolic pathways, such as the electron transport chain and glycolysis, further contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arteether have been observed to change over time. Arteether is known for its stability, with a relatively long shelf life under proper storage conditions . Its efficacy can decrease over time due to degradation, particularly when exposed to light and heat. Long-term studies have shown that arteether can have sustained antimalarial effects, but its potency may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of arteether vary with different dosages in animal models. At therapeutic doses, arteether effectively clears malaria parasites from the bloodstream without causing significant adverse effects . At higher doses, arteether can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimalarial efficacy but increases the risk of toxicity .

Metabolic Pathways

Arteether is involved in several metabolic pathways within the malaria parasite. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various endogenous and exogenous compounds . Arteether’s interaction with these enzymes can affect metabolic flux and alter the levels of metabolites within the parasite. Additionally, arteether’s metabolism in the host involves its conversion to dihydroartemisinin, an active metabolite that also exhibits antimalarial activity .

Transport and Distribution

Arteether is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cellular membranes and accumulate within the parasite’s digestive vacuole . Arteether interacts with transporters and binding proteins that facilitate its uptake and distribution within the parasite and host cells. Its lipophilicity also contributes to its accumulation in fatty tissues, which can affect its overall distribution and efficacy .

Subcellular Localization

The subcellular localization of arteether is primarily within the digestive vacuole of the malaria parasite. This localization is crucial for its antimalarial activity, as it allows arteether to interact with heme and generate reactive oxygen species . Arteether’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments within the parasite. These modifications ensure that arteether exerts its effects precisely where they are needed to combat the malaria parasite .

Métodos De Preparación

Artemotil se sintetiza a partir de la artemisinina a través de una serie de reacciones químicas. El proceso implica la reducción de la artemisinina a dihidroartemisinina, seguida de una eterificación para producir artemotil . La producción industrial de artemotil normalmente implica los siguientes pasos:

Reducción de la Artemisinin: La artemisinina se reduce a dihidroartemisinina utilizando un agente reductor como el borohidruro de sodio.

Eterificación: La dihidroartemisinina se hace reaccionar con etanol en presencia de un catalizador ácido para formar artemotil.

Análisis De Reacciones Químicas

Artemotil experimenta diversas reacciones químicas, que incluyen:

Oxidación: Artemotil puede oxidarse para formar derivados de la artemisinina.

Reducción: Puede reducirse a dihidroartemisinina.

Sustitución: Artemotil puede sufrir reacciones de sustitución donde el grupo etoxilo se sustituye por otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio.

Catalizadores ácidos: Como el ácido sulfúrico o el ácido clorhídrico.

Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados de la artemisinina y la dihidroartemisinina .

Comparación Con Compuestos Similares

Artemotil forma parte de la familia de compuestos de la artemisinina, que incluye artemisinina, dihidroartemisinina, artemeter y artesunato . En comparación con estos compuestos, artemotil tiene una vida media más larga y es más liposoluble, lo que permite una liberación más lenta cuando se administra por vía intramuscular . Esto lo hace particularmente útil en casos de malaria grave donde la acción prolongada es beneficiosa.

Compuestos Similares

Artemisinina: El compuesto padre, derivado de Artemisia annua.

Dihidroartemisinina: Una forma reducida de artemisinina.

This compound: Un derivado de éter metílico de la dihidroartemisinina.

Artesunato: Un derivado soluble en agua de la dihidroartemisinina.

La singularidad de Artemotil radica en su liposolubilidad y acción prolongada, lo que lo convierte en una opción valiosa en el tratamiento de la malaria grave .

Propiedades

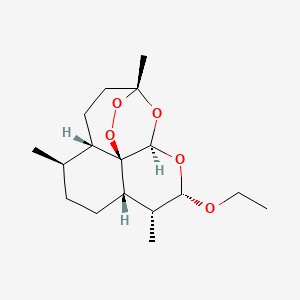

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNIRQVMRLPIQ-XQLAAWPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75887-54-6 | |

| Record name | Arteether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75887-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemotil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMOTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL7GFB9YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.